



# Application Notes: Stereospecific Inversion of Secondary Alcohols Using DIAD

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Compound of Interest		
Compound Name:	Diisopropylazodicarboxylate	
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#### Introduction

The Mitsunobu reaction is a powerful and widely utilized transformation in organic synthesis for the stereospecific inversion of primary and secondary alcohols.[1][2] This reaction facilitates the conversion of an alcohol to a variety of other functional groups, including esters, ethers, azides, and thioethers, with a predictable inversion of configuration at the chiral center.[1][3] The process is a redox-condensation reaction mediated by the combination of a phosphine, typically triphenylphosphine (PPh<sub>3</sub>), and a dialkyl azodicarboxylate.[3][4]

Diisopropyl azodicarboxylate (DIAD) is a frequently used azodicarboxylate reagent, often preferred over diethyl azodicarboxylate (DEAD) because its bulkier isopropyl groups can reduce the formation of undesired hydrazide byproducts.[5] The reaction proceeds under mild, generally neutral conditions, making it compatible with a wide range of functional groups and highly valuable in the total synthesis of complex natural products and pharmaceuticals.[3][4] The inversion occurs via a classic S<sub>n</sub>2 mechanism, where a nucleophile displaces an in situ activated hydroxyl group.[6][7]

#### Core Principle

The key feature of the Mitsunobu reaction is the activation of a relatively poor leaving group (a hydroxyl group) into a good leaving group (an oxyphosphonium salt). This allows for its displacement by a suitable nucleophile. For the stereospecific inversion of a secondary alcohol, a common strategy involves using a carboxylic acid as the nucleophile to form an ester. This ester, now possessing the inverted stereochemistry, can then be hydrolyzed to yield the





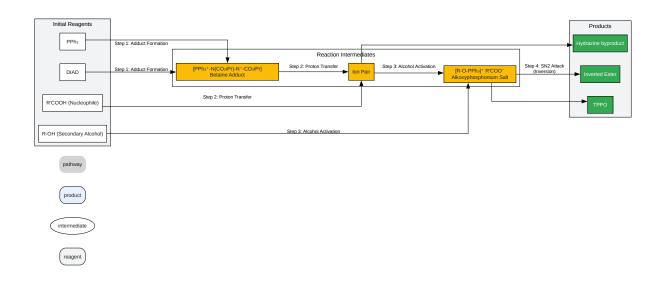


inverted alcohol. The pKa of the nucleophile is critical; it should generally be less than 15 to ensure it can be deprotonated by the reaction intermediate.[2][8]

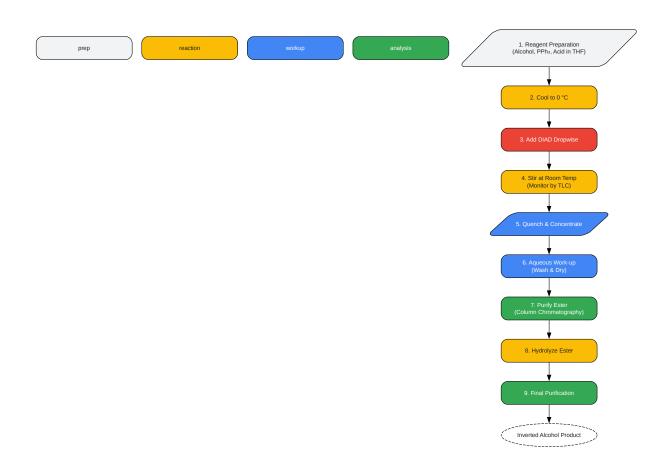
#### Reaction Mechanism

The mechanism of the Mitsunobu reaction is complex but can be summarized in the following key steps. Initially, the triphenylphosphine attacks the DIAD to form a zwitterionic adduct, or betaine. This highly reactive intermediate then deprotonates the nucleophile (in this case, a carboxylic acid). The resulting carboxylate anion and the alcohol then form a key alkoxyphosphonium salt. Finally, the carboxylate anion acts as the nucleophile, attacking the carbon atom bearing the oxyphosphonium leaving group in an  $S_n2$  fashion. This backside attack results in the characteristic inversion of stereochemistry.









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